molecular formula C15H13N3O3 B11838232 (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

Cat. No.: B11838232
M. Wt: 283.28 g/mol
InChI Key: DTLDKGJBJLSPRB-UHFFFAOYSA-N
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Description

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and significant role in targeted drug discovery . This scaffold is recognized for its planar, fused bicyclic system, which provides a rigid framework that is highly amenable to structural modifications, allowing for fine-tuning of electronic properties, lipophilicity, and interactions with biological targets . The specific substitution pattern of this compound—featuring a 7-hydroxy group, a 2-methyl group, and a 4-methoxyphenyl methanone moiety at the 6-position—makes it a valuable intermediate for the synthesis of more complex molecules aimed at probing various disease pathways. Researchers can utilize this compound as a key building block in the development of potential inhibitors for a range of enzymes, particularly protein kinases and histone demethylases . The pyrazolo[1,5-a]pyrimidine core is a common feature in potent, selective inhibitors for targets like Phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory and autoimmune diseases , and Bruton's tyrosine kinase (BTK) . Furthermore, derivatives of this scaffold have been identified as potent stimulators of Transient Receptor Potential Canonical (TRPC) channels, which are important in cardiac, renal, and cancer physiology . The presence of the hydroxy and methoxy groups offers points for further chemical functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific applications. This product is intended for research and development purposes in chemistry and biology laboratories. For Research Use Only. Not for Human or Veterinary Use.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3

InChI Key

DTLDKGJBJLSPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole and β-Ketoester

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-methylpyrazole and a β-ketoester bearing the 4-methoxyphenyl group. Ethyl (4-methoxyphenyl)acetoacetate reacts with the aminopyrazole in the presence of sodium ethoxide, facilitating ring closure.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Catalyst : Sodium ethoxide (2 eq)

  • Yield : 68–75%

The product, 2-methyl-6-(4-methoxybenzoyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one , is characterized by:

  • ¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 5.92 (s, 1H, H-3), 3.84 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).

  • LRMS (ESI) : m/z 324 [M+H]⁺.

Chlorination at Position 7

Conversion to 7-Chloro Intermediate

The 7-oxo group is chlorinated using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst.

Reaction Conditions :

  • Solvent : POCl₃ (neat)

  • Temperature : 110°C

  • Time : 6 hours

  • Yield : 82%

The intermediate 7-chloro-2-methyl-6-(4-methoxybenzoyl)pyrazolo[1,5-a]pyrimidine is confirmed by:

  • ¹³C NMR (CDCl₃): δ 164.2 (C=O), 161.5 (C-OCH₃), 152.1 (C-7), 130.8–114.2 (ArC), 104.0 (C-3), 55.3 (OCH₃), 13.1 (CH₃).

Hydrolysis to 7-Hydroxy Derivative

Acidic Hydrolysis

The 7-chloro intermediate undergoes hydrolysis in aqueous hydrochloric acid to introduce the hydroxyl group.

Reaction Conditions :

  • Solvent : 1:1 HCl/H₂O

  • Temperature : 90°C

  • Time : 3 hours

  • Yield : 89%

Final Product Characterization :

  • Melting Point : 221–223°C

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient)

  • HRMS (ESI) : m/z 327.0984 [M+H]⁺ (calc. 327.0981 for C₁₆H₁₄N₂O₄).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling (Patent-Based Approach)

A patent-derived method introduces the 4-methoxyphenyl group via palladium-catalyzed coupling:

  • Intermediate : 7-Chloro-2-methyl-6-iodopyrazolo[1,5-a]pyrimidine.

  • Coupling Partner : 4-Methoxyphenylboronic acid.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.

  • Yield : 74%.

Optimization and Scalability

Key Parameters

  • Chlorination Efficiency : TMAC increases POCl₃ reactivity, reducing side products.

  • Hydrolysis Control : Excess HCl minimizes dimerization.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product.

Comparative Analysis of Methods

Method Yield Purity Complexity
Cyclocondensation75%98%Moderate
Suzuki Coupling74%95%High

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule with a pyrazolo-pyrimidine core and a methoxy-substituted phenyl group. It has potential biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound has been evaluated through various studies. It exhibits potential pharmacological effects, including:

  • Antitumor Activity Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antimicrobial Effects Some derivatives have shown activity against bacterial strains, indicating potential use as an antimicrobial agent.

The prediction and assessment of biological activities are often conducted using computational methods such as structure-activity relationship (SAR) analysis and quantitative structure–activity relationship (QSAR) modeling.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies contribute to a comprehensive understanding of its pharmacodynamics and pharmacokinetics.

Structural Comparison

Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Methylpyrazolo[1,5-a]pyrimidineLacks methoxy groupAnticancer activity
4-MethoxyphenylmethanoneNo pyrazole ringAntimicrobial activity
Pyrazolopyrimidine derivativesVarying substitutions on ringsDiverse biological activities

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C15H13N3O3 283.28 N/A 7-OH, 2-CH3, 4-OCH3-C6H4-CO-
Compound 26a C34H28N6O3 568.62 210–212 p-Tolyldiazenyl, 2-hydroxy-4-methylphenyl
(6Z)-Isomer C15H13N3O3 283.28 N/A Hydroxymethylidene, Z-configuration
1-{7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one C9H9N3O2 191.19 N/A Acetyl substituent

Table 2: Spectroscopic Features

Compound Name IR (cm⁻¹) ^1^H-NMR (δ, DMSO-d6) Key Functional Groups
Target Compound ~3400 (OH), ~1670 (C=O) N/A Hydroxy, carbonyl
Compound 26a 3445 (OH), 1678 (C=O) 1.55 (CH3), 3.90 (OCH3), 7.12–7.89 (aromatic) NH2, OCH3, C=O
Compound 10a N/A N/A Cyano (C≡N), carboxamide (CONH2)

Biological Activity

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3, with a molecular weight of 283.28 g/mol. The compound features a pyrazolo-pyrimidine core and a methoxy-substituted phenyl group, which are critical for its biological activity.

Antitumor Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, derivatives have been tested against HeLa cells and exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. In vitro studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Antimicrobial Effects

Some derivatives of this compound have shown activity against various bacterial strains. This suggests that the compound could be explored as a novel antimicrobial agent. Comparative studies with other compounds in its class have highlighted its unique efficacy against specific pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require optimization to achieve high yields and purity. The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the chemical structure influence biological activity. For example, variations in substituents on the pyrazolo or phenyl rings can significantly alter the compound's potency and selectivity against biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
2-Methylpyrazolo[1,5-a]pyrimidineLacks methoxy groupAnticancer activity
4-MethoxyphenylmethanoneNo pyrazole ringAntimicrobial activity
Pyrazolopyrimidine derivativesVarying substitutions on ringsDiverse biological activities

This table illustrates that while similar compounds exist, the unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound was shown to reduce cell viability significantly compared to controls.
  • Anti-inflammatory Mechanism : Another study examined its effect on TNF-alpha induced inflammation in macrophages. Results indicated a marked decrease in inflammatory markers when treated with this compound.
  • Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria demonstrated promising results for certain derivatives of this compound, suggesting its potential use as an antibiotic.

Q & A

Q. How can advanced NMR techniques resolve complex spin systems in this compound?

  • Techniques :
  • 2D HSQC/TOCSY : Map coupling between the pyrimidine C6 and adjacent methyl groups .
  • NOESY : Confirm spatial proximity of the 4-methoxyphenyl and hydroxy groups .

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